molecular formula C15H19NO3 B1433268 Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate CAS No. 190957-31-4

Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No. B1433268
M. Wt: 261.32 g/mol
InChI Key: BIKRYOSLVLNBBR-DGCLKSJQSA-N
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Description

Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate, also known as ethyl 5-oxo-1-phenylethylpyrrolidine-3-carboxylate, is a chemical compound that has been studied for its potential uses in laboratory experiments and scientific research. It is an organic compound with a molecular weight of 272.37 g/mol and a melting point of 88-90°C. The compound is a white crystalline solid and is soluble in water and ethanol. It is an important synthetic intermediate in the production of various pharmaceuticals and other organic compounds.

Scientific Research Applications

Synthesis and Characterization

Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a versatile compound involved in various chemical syntheses and studies. It has been used in the synthesis of 2-aryl-4-arylmethylidene-pyrroline-5-ones, where base-catalyzed Claisen–Schmidt type condensation was explored, leading to the study of absorption and fluorescence spectra, as well as E – Z photoisomerisation of the derivatives. This research emphasizes the compound's significance in understanding photophysical properties and the stability of isomers, which is critical in the development of fluorescent materials and sensors (Vyňuchal et al., 2008). Another study focused on its role in selective cyclocondensation, producing ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, highlighting its potential in creating targeted molecular structures for pharmaceutical applications (Lebedˈ et al., 2012).

Antimalarial Activity

A notable application of derivatives of this compound is in antimalarial research. Derivatives have been synthesized and evaluated for their in vitro activity against P. falciparum, demonstrating the compound's utility in the development of new antimalarial agents. This highlights the importance of such compounds in medicinal chemistry and drug discovery, particularly in the fight against malaria (Ningsanont et al., 2003).

Photoisomerisation Studies

The compound has also been the subject of spectroscopic studies, particularly involving NMR spectroscopy to explore the photoisomerisation process. Such studies provide insight into the structural and electronic properties of the compound and its derivatives, which are valuable for the development of photo-responsive materials. Understanding the isomerisation process is crucial for applications in photochemistry and material sciences (Lyčka et al., 2010).

Colorimetric Chemosensor Development

Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate has been utilized in the synthesis of colorimetric chemosensors. These chemosensors show selectivity and sensitivity towards various metal cations, demonstrating the compound's utility in environmental monitoring and analytical chemistry. The development of such sensors is critical for detecting metal ions in various matrices, highlighting the environmental and analytical applications of this compound (Aysha et al., 2021).

properties

IUPAC Name

ethyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-19-15(18)13-9-14(17)16(10-13)11(2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKRYOSLVLNBBR-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)N(C1)[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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